molecular formula C17H17N5O2S B2406148 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1396868-94-2

4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No.: B2406148
CAS No.: 1396868-94-2
M. Wt: 355.42
InChI Key: YMMPJABBEQJOQU-UHFFFAOYSA-N
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Description

4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a novel chemical hybrid designed for advanced medicinal chemistry and drug discovery research. This compound integrates a pyrazolo[1,5-a]pyridine-3-carbonyl scaffold, a privileged structure in anticancer and antimicrobial agent development, with a piperazine-1-carboxamide linker to a thiophene moiety. The pyrazolo[1,5-a]pyridine core is a pharmacologically significant heterocyclic system extensively investigated for its potent antitumor and antitubercular activities . Specifically, derivatives featuring the pyrazolo[1,5-a]pyridine-3-carboxamide structure have demonstrated promising in vitro efficacy with nanomolar minimum inhibitory concentration (MIC) values against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis , highlighting its potential as a lead scaffold for antitubercular agent discovery . The incorporation of the piperazine-carboxamide-thiophene unit is intended to modulate the molecule's physicochemical properties and explore synergistic biological effects, as such motifs are common in therapeutics targeting the central nervous system and various enzymes. This complex hybrid is intended for use in structure-activity relationship (SAR) studies, target identification, and mechanism-of-action investigations strictly within a laboratory setting. Researchers can utilize this compound to probe new therapeutic avenues, particularly in infectious disease and oncology research.

Properties

IUPAC Name

4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-thiophen-2-ylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-16(13-12-18-22-6-2-1-4-14(13)22)20-7-9-21(10-8-20)17(24)19-15-5-3-11-25-15/h1-6,11-12H,7-10H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMPJABBEQJOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of pyrazolo[1,5-a]pyridine derivatives with thiophene-containing piperazine carboxamides under controlled conditions. The reaction is often carried out in the presence of catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) to enhance yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The reaction conditions are carefully monitored to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiophene rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a therapeutic agent in various disease models:

  • Antitumor Activity : Research highlights its potential as an anticancer scaffold, with studies demonstrating its ability to inhibit tumor cell growth through enzyme inhibition . For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been noted for their selective protein inhibitory properties, indicating that similar structures may exhibit comparable activities.
  • Anti-inflammatory Properties : A series of derivatives based on pyrazolo compounds have been synthesized and evaluated for their anti-inflammatory effects, showing lower toxicity compared to traditional anti-inflammatory drugs like Diclofenac . This suggests that 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide could serve as a safer alternative in treating inflammatory conditions.

The compound's biological activities extend beyond antitumor effects:

  • Enzyme Inhibition : It has been studied for its role as a ligand for various receptors, potentially modulating biological pathways involved in disease . This property is crucial for drug design aimed at targeting specific enzymes or receptors involved in pathological processes.

Material Science

Due to its significant photophysical properties, this compound has attracted attention in material science:

  • Development of New Materials : The structural diversity offered by this compound allows it to be utilized in creating novel materials with specific optical or electronic properties . Such applications could lead to advancements in fields such as organic electronics or photonics.

Case Study 1: Antitumor Activity

A study investigating several pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer activity against various cancer cell lines. The findings suggest that structural optimization can lead to more effective therapeutic agents .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on synthesizing new pyrazolo derivatives showed promising results in reducing inflammation in animal models. The synthesized compounds exhibited a favorable safety profile compared to existing anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain kinases by mimicking the adenine ring of ATP, thereby blocking the ATP binding site and preventing phosphorylation events crucial for cell signaling . This inhibition can lead to the suppression of cancer cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Comparisons
Compound Name Molecular Formula Molecular Weight Core Heterocycle Key Substituents Reference
4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide C₁₇H₁₇N₅O₂S 363.42 g/mol Pyrazolo[1,5-a]pyridine Thiophen-2-yl carboxamide Target Compound
N-(2H-1,3-Benzodioxol-5-yl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxamide C₂₀H₂₃N₅O₄ 397.43 g/mol Pyrazolo[1,5-a]pyridine 1,3-Benzodioxol-5-yl carboxamide
1-[2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4-yl]piperidin-3-amine C₁₅H₁₇N₅S 299.40 g/mol Pyrazolo[1,5-a]pyrazine Thiophen-2-yl, piperidin-3-amine
7-Substituted Pyrazolo[1,5-a]pyrimidine-3-carboxamides Varies ~350–400 g/mol Pyrazolo[1,5-a]pyrimidine Variable R-groups (e.g., aryl, alkyl)

Key Observations :

Core Heterocycle: The target compound and share the pyrazolo[1,5-a]pyridine core, while uses pyrazolo[1,5-a]pyrazine, introducing an additional nitrogen atom. Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) replace the pyridine ring with pyrimidine, enhancing polarity and binding to enzymes like kinases .

Substituent Effects :

  • The thiophen-2-yl group in the target compound provides electron-rich aromaticity, contrasting with the 1,3-benzodioxol-5-yl group in , which introduces electron-withdrawing properties and metabolic stability.
  • Piperazine vs. Piperidine: The target’s piperazine ring offers two nitrogen atoms for hydrogen bonding, whereas employs a piperidine ring with a single amine group, reducing basicity.

Biological Activity

4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrazolo[1,5-a]pyridine core, a thiophene moiety, and a piperazine ring, which together contribute to its diverse pharmacological properties.

The primary mechanism of action for this compound involves its ability to inhibit specific kinases by mimicking the adenine ring of ATP. This interaction blocks the ATP binding site and prevents phosphorylation events crucial for cell signaling pathways. Such inhibition is particularly relevant in cancer therapy, where aberrant kinase activity is often implicated in tumor growth and progression.

Anticancer Properties

Research has indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer effects. For instance, compounds similar to this compound have been shown to possess potent inhibitory activity against various cancer cell lines. A study demonstrated that certain analogs displayed low cytotoxicity while effectively reducing the viability of cancer cells, suggesting a favorable therapeutic index .

Antitubercular Activity

In addition to its anticancer potential, this compound has been explored for its antitubercular activity. A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and evaluated against drug-resistant strains of Mycobacterium tuberculosis. These studies revealed that several compounds exhibited excellent in vitro potency with minimum inhibitory concentrations (MIC) in the nanomolar range, indicating their potential as new antituberculosis agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:

  • Pyrazolo Core : The presence of the pyrazolo ring is crucial for activity against both cancer and tuberculosis.
  • Substituents : Variations in the thiophene and piperazine substituents can significantly affect potency and selectivity against specific targets.
Compound StructureActivity TypeMIC (µg/mL)
Pyrazolo Derivative AAnticancer<0.05
Pyrazolo Derivative BAntitubercular<0.002
Pyrazolo Derivative CAnticancer<0.10

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines. The results indicated that treatment with this compound led to significant apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as an effective anticancer agent.

Case Study 2: Antitubercular Efficacy

In another research effort, this compound was tested against Mycobacterium tuberculosis in an animal model. The findings showed that it significantly reduced bacterial load in infected mice compared to control groups, supporting its development as a therapeutic option for tuberculosis.

Q & A

Q. Advanced Research Focus

  • Electron-Withdrawing Groups : Trifluoromethyl substituents enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Thiophene vs. Pyridine Moieties : Thiophen-2-yl groups improve π-π stacking with aromatic residues in target proteins, while pyridine derivatives may enhance solubility via hydrogen bonding .
  • Piperazine Flexibility : Conformational rigidity (e.g., via tert-butyl carbamate protection) can reduce off-target effects by restricting rotational freedom .

Data Contradiction Analysis : Conflicting reports on the antifungal activity of thiophene-linked derivatives may stem from differences in fungal strain susceptibility. Validate using standardized CLSI/M38-A2 protocols.

What analytical techniques are critical for purity assessment of synthetic intermediates?

Q. Basic Research Focus

  • HPLC-PDA : Detects impurities at >0.1% levels, especially for photolabile intermediates.
  • Elemental Analysis : Confirms stoichiometry for nitrogen-rich heterocycles (e.g., %N deviation >0.3% indicates byproducts) .
  • Thermogravimetric Analysis (TGA) : Identifies solvent residues or decomposition products in crystalline intermediates .

Advanced Tip : Couple LC-MS with ion mobility spectrometry to separate isobaric impurities in complex reaction mixtures.

How can reaction yields be improved in multi-step syntheses of piperazine-carboxamides?

Q. Advanced Research Focus

  • Automated Platforms : Use flow reactors for exothermic steps (e.g., Boc deprotection with TFA) to enhance reproducibility and safety .
  • Catalytic Optimization : Screen Pd/C or Ni catalysts for Suzuki-Miyaura couplings involving thiophene boronic esters.
  • Workup Strategies : Employ aqueous-organic biphasic extraction with Et₃N to remove acidic byproducts and improve isolated yields (e.g., from 45% to 65% ).

What computational tools predict the drug-likeness of pyrazolo-piperazine hybrids?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME or ADMETlab to assess permeability (LogP), CYP450 inhibition, and hERG cardiotoxicity risks.
  • Molecular Dynamics (MD) : Simulate binding modes to ATP-binding pockets (e.g., EGFR or CDK2) to prioritize derivatives for synthesis .

Case Study : Derivatives with ClogP >5 often show poor aqueous solubility. Introduce polar groups (e.g., sulfonamides) while maintaining LogD7.4 <3 .

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